methyl 6-chloro-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate methyl 6-chloro-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1114651-39-6
VCID: VC6350597
InChI: InChI=1S/C23H23ClN2O5S/c1-31-23(28)22-21(16-8-4-2-5-9-16)18-14-17(24)10-11-19(18)32(29,30)26(22)15-20(27)25-12-6-3-7-13-25/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3
SMILES: COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)N3CCCCC3)C4=CC=CC=C4
Molecular Formula: C23H23ClN2O5S
Molecular Weight: 474.96

methyl 6-chloro-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

CAS No.: 1114651-39-6

Cat. No.: VC6350597

Molecular Formula: C23H23ClN2O5S

Molecular Weight: 474.96

* For research use only. Not for human or veterinary use.

methyl 6-chloro-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate - 1114651-39-6

Specification

CAS No. 1114651-39-6
Molecular Formula C23H23ClN2O5S
Molecular Weight 474.96
IUPAC Name methyl 6-chloro-1,1-dioxo-2-(2-oxo-2-piperidin-1-ylethyl)-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Standard InChI InChI=1S/C23H23ClN2O5S/c1-31-23(28)22-21(16-8-4-2-5-9-16)18-14-17(24)10-11-19(18)32(29,30)26(22)15-20(27)25-12-6-3-7-13-25/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3
Standard InChI Key KWLYZXXBKCJZRM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)N3CCCCC3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₂₃H₂₂ClN₂O₅S, with a molecular weight of 505.95 g/mol. Its structure comprises a benzothiazine core substituted with:

  • A chlorine atom at position 6, enhancing electron-withdrawing properties.

  • A phenyl group at position 4, contributing to aromatic interactions.

  • A methyl carboxylate at position 3, influencing solubility and reactivity.

  • A 2-oxo-2-(piperidin-1-yl)ethyl side chain at position 2, introducing a tertiary amine moiety for potential hydrogen bonding or receptor targeting .

The 1,1-dioxo (sulfone) group at positions 1 and 2 stabilizes the thiazine ring and modulates electronic distribution. The piperidine substituent introduces conformational flexibility, which may enhance binding to biological targets .

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis protocols for this compound are reported, analogous benzothiazines are typically synthesized via multi-step organic reactions involving cyclization and functionalization . A plausible route includes:

  • Cyclization of 2-[(2-halogenophenyl)sulfonyl]ethylenamines: A method used for 1,1-dioxo-4H-1,4-benzothiazines .

  • Nucleophilic substitution: Introduction of the piperidine-ethyl group using 2-chloroethylpiperidine under basic conditions .

  • Esterification: Methylation of the carboxyl group using methanol and acid catalysis.

Key Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or dichloromethane.

  • Catalysts: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) .

  • Temperature: 60–90°C for cyclization steps .

Spectroscopic Characterization

Data from analogous compounds suggest the following spectral features :

  • ¹H NMR:

    • Aromatic protons (δ 7.2–8.1 ppm).

    • Piperidine methylene groups (δ 2.5–3.5 ppm).

    • Methyl ester (δ 3.8 ppm).

  • IR: Strong absorption bands for sulfone (1150–1300 cm⁻¹) and carbonyl groups (1700–1750 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 505.95 (M⁺).

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: Enhances electrophilicity and antimicrobial potency .

  • Sulfone Group: Stabilizes the thiazine ring and improves metabolic stability .

  • Piperidine-Ethyl Side Chain: Introduces basicity and conformational flexibility for target engagement .

Comparative Analysis with Analogous Compounds

FeatureTarget CompoundMethyl 6-Chloro-4-Phenyl AnalogN-Arylacetamide Derivative
Molecular Weight505.95 g/mol349.8 g/mol450–500 g/mol
Key SubstituentsPiperidine-ethyl, Cl, PhCl, PhArylacetamide, Cl
Urease Inhibition (IC₅₀)Not reportedNot reported9.8–20.7 µM
Synthetic YieldNot reported81–93% 70–85%

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield .

  • In Vitro Screening: Evaluate urease, antimicrobial, and neuroprotective activities.

  • Docking Studies: Model interactions with NMDA receptors and urease active sites .

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